Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 1,6-dihydro-6-oxo-3-pyridinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved in its action are complex and depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, methyl ester
- Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, ethyl ester
Uniqueness
Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester is unique due to its specific structure and properties. Its tert-butyl ester group provides distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
tert-butyl (NE)-N-(6-oxopyridin-3-ylidene)carbamate |
InChI |
InChI=1S/C10H12N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h4-6H,1-3H3/b12-7+ |
InChI Key |
PGSSNVRUECZCGU-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/1\C=CC(=O)N=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=C1C=CC(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.